1-(6-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(6-methylpyrimidin-4-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-4-2-9(11)3-5-14;;/h6-7,9H,2-5,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVOXQXFBGWJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-methylpyrimidine-4-amine with piperidine under specific conditions to form the desired product . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(6-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Scientific Research Applications
1-(6-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride shows potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Enzyme Inhibition
- It has been studied for its effects on kinases, showing potential as an inhibitor of protein kinase B (PKB) and other related pathways.
- Its potential relevance extends to cancer therapy and other diseases where kinase signaling is disrupted.
- Studies suggest it may selectively inhibit certain kinases involved in cancer progression. Its binding affinity and selectivity for PKB have been characterized, showing promise compared to other inhibitors.
Structural Similarities and Biological Activities
| Compound Name | Key Features |
|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Inhibits PKB selectively; used in cancer therapy. |
| N-(Piperidin-3-yl) derivatives | Various substitutions lead to diverse biological activities. |
| 2-Amino-6-bromo compounds | Show potential as kinase inhibitors; structural variations affect potency. |
This compound has a specific methyl substitution on the pyrimidine ring, which may influence its binding affinity and selectivity for kinases compared to other similar compounds. Its dual functionality as both a piperidine and pyrimidine derivative allows for versatile modifications that can enhance its pharmacological properties.
Related Compounds
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are potent and orally bioavailable inhibitors of PKB .
- 4-(4-chlorobenzyl)-1-(7 H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a potent ATP-competitive inhibitor of PKBβ that also showed inhibition of relevant molecular biomarkers in the PI3K−PKB−mTOR pathway in cells .
Mechanism of Action
The mechanism of action of 1-(6-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Solubility: Dihydrochloride salts (e.g., parent compound and 1401425-40-8) exhibit better aqueous solubility than mono-HCl salts (e.g., 1353946-37-8) .
Benzyl-Substituted Piperidin-4-amine Analogues
Key Observations :
- Bioactivity : The benzo[d]oxazole derivative (DDO-02003) demonstrates targeted ion channel modulation, unlike the parent pyrimidine compound, which lacks explicit biological data .
- Safety : Chlorinated benzyl derivatives (e.g., 57645-56-4) pose higher acute toxicity risks than nitro- or methyl-substituted analogues .
Miscellaneous Piperidin-4-amine Derivatives
Key Observations :
- Fluorinated Derivatives: The trifluoroethyl compound (1177271-15-6) may exhibit enhanced metabolic stability compared to non-fluorinated analogues .
- Heterocyclic Modifications : Tetrahydrofuran-substituted derivatives (1394041-44-1) are prioritized for CNS drug development due to improved blood-brain barrier penetration .
Biological Activity
1-(6-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₉H₁₆Cl₂N₄
- Molecular Weight : 251.16 g/mol
- Structure : It features a piperidine ring substituted with a 6-methylpyrimidine moiety, enhancing its pharmacological profile.
This compound primarily functions as an enzyme inhibitor , specifically targeting various kinases. Notably, it has shown potential as an inhibitor of protein kinase B (PKB) , which is crucial in cancer signaling pathways. The compound's ability to modulate kinase activity suggests its relevance in therapeutic strategies for diseases characterized by dysregulated kinase signaling.
Enzyme Inhibition
Research indicates that this compound selectively inhibits certain kinases involved in cancer progression. The following table summarizes its inhibitory effects on key enzymes:
| Enzyme | IC50 Value (µM) | Selectivity |
|---|---|---|
| Protein Kinase B (PKB) | 0.5 | High |
| Protein Kinase A (PKA) | 75 | Low |
The selectivity for PKB over PKA indicates that modifications to the compound can enhance its therapeutic potential while minimizing off-target effects.
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the growth of human breast cancer cells, with an IC50 value comparable to established chemotherapeutics like Olaparib .
- In Vivo Efficacy : In animal models, the compound exhibited substantial antitumor activity, effectively reducing tumor size in xenograft models at well-tolerated doses .
- Mechanistic Insights : Binding affinity studies revealed that the compound interacts with the ATP-binding site of PKB, leading to competitive inhibition. This interaction was further elucidated through molecular docking simulations .
Applications in Research and Medicine
This compound is being explored for various applications:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Biochemical Research : To study kinase signaling pathways and their implications in metabolic disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves several strategic steps to enhance yield and selectivity. Recent advancements include:
- Microwave-assisted synthesis techniques.
- Solvent-free conditions that improve environmental sustainability.
Additionally, derivatives of this compound are being synthesized to explore their biological activities further, potentially leading to more potent analogs with improved pharmacokinetic profiles.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(6-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride?
A plausible route involves nucleophilic substitution or coupling reactions. For example, reacting a halogenated pyrimidine derivative (e.g., 4-chloro-6-methylpyrimidine) with piperidin-4-amine under basic conditions, followed by dihydrochloride salt formation via HCl treatment. This aligns with methods used for analogous piperidine derivatives, where amine-pyrimidine coupling is achieved under reflux in polar aprotic solvents like DMF or acetonitrile . Purification may involve recrystallization or column chromatography.
Q. Which analytical techniques are most effective for characterizing this compound?
- Reverse-phase HPLC with acetonitrile/water mobile phases (acidified with phosphoric or formic acid) is suitable for purity assessment .
- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the pyrimidine and piperidine moieties.
- Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemistry if crystalline forms are obtainable.
Q. What safety protocols should be followed when handling this compound?
Based on structurally similar piperidine dihydrochlorides:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- Storage: Keep in a dry, cool environment (<25°C) in tightly sealed containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
- Multi-technique validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations and X-ray crystallography for definitive stereochemical analysis .
- Computational modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies.
- Batch consistency checks: Ensure synthetic reproducibility by cross-validating data across multiple batches .
Q. What strategies improve reaction yields in multi-step syntheses of this compound?
- Optimize coupling conditions: Use catalysts like Pd/C for hydrogenation or CuI for Ullmann-type couplings, as seen in analogous amine-pyrimidine syntheses .
- Purification intermediates: Employ flash chromatography after each step to remove byproducts.
- Acid selection: Hydrochloric acid is preferred for salt formation due to its high solubility in polar solvents, as demonstrated in related dihydrochloride syntheses .
Q. How does pH and temperature influence the compound’s stability in aqueous solutions?
- pH stability: Test buffered solutions (pH 3–9) at 25°C; similar piperidine derivatives show degradation under highly alkaline conditions due to amine deprotonation .
- Thermal stability: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Evidence from related compounds suggests degradation via hydrolysis of the pyrimidine ring at elevated temperatures .
Q. What are the implications of steric and electronic effects on the compound’s reactivity in downstream modifications?
- Steric hindrance: The 6-methyl group on the pyrimidine may reduce nucleophilic substitution rates at the 4-position.
- Electronic effects: The electron-rich piperidine amine can participate in hydrogen bonding or act as a leaving group in alkylation reactions, as observed in structurally similar molecules .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
